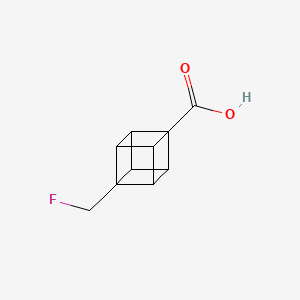![molecular formula C21H21NO6S B2652464 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 1343794-31-9](/img/structure/B2652464.png)
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid” is a chemical compound with the CAS Number: 1343794-31-9 . It has a molecular weight of 415.47 . The IUPAC name of the compound is { (1,1-dioxidotetrahydro-3-thienyl) [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C21H21NO6S/c23-20 (24)11-22 (14-9-10-29 (26,27)13-14)21 (25)28-12-19-17-7-3-1-5-15 (17)16-6-2-4-8-18 (16)19/h1-8,14,19H,9-13H2, (H,23,24) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique
Heterobifunctional Cross-linking Reagents
One significant application of this chemical structure is in the synthesis of heterobifunctional cross-linking reagents. These reagents are used for coupling peptides to liposomes, which is a crucial technique in immunization strategies employing synthetic peptides. The study by Frisch, Boeckler, and Schuber (1996) highlights the synthesis of thiol-reactive heterobifunctional reagents and their phospholipid amide derivatives, designed for incorporation into liposomal constructs. The hydrophilic polyoxyethylene chains introduced by these reagents are intended to enhance accessibility and reduce intrinsic immunogenicity, potentially overcoming challenges such as carrier-induced epitopic suppression Frisch, B., Boeckler, C., & Schuber, F. (1996).
Surfactants for Carbon Nanotubes
Another application is found in the dispersion of carbon nanotubes (CNTs). Cousins et al. (2009) explored the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for CNTs. These surfactants were further converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This development is significant for the practical application of CNTs in various fields, including materials science and biotechnology Cousins, B., Das, A., Sharma, R., Li, Y., Mcnamara, J., Hillier, I. H., Kinloch, I., & Ulijn, R. (2009).
Protective Groups in Peptide Synthesis
Furthermore, the compound has applications in peptide synthesis, particularly as a protective group. Johnson, Quibell, Owen, and Sheppard (1993) demonstrated the use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives as intermediates for preparing peptides with reversibly protected peptide bonds. This method aids in preventing interchain association during solid-phase peptide synthesis, a critical factor in synthesizing "difficult sequences" Johnson, T., Quibell, M., Owen, D., & Sheppard, R. (1993).
Synthesis of Carbonylated Peptides
Waliczek, Kijewska, Stefanowicz, and Szewczuk (2015) explored an efficient method for the solid-phase synthesis of carbonylated peptides. This research involved the design and synthesis of a fully protected derivative of a novel unnatural amino acid, demonstrating the synthesis of peptides containing an oxidatively modified residue. Such advancements are vital for understanding oxidative modifications in peptides related to various diseases Waliczek, M., Kijewska, M., Stefanowicz, P., & Szewczuk, Z. (2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c23-20(24)11-22(14-9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOCQRRBWOTDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)

![methyl 3-(N-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2652385.png)



![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2652393.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2652394.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2652396.png)

![3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2652399.png)

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-phenylbenzamide](/img/structure/B2652404.png)
